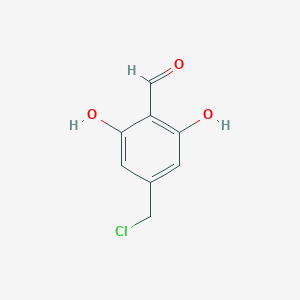
4-(chloromethyl)-2,6-dihydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde is an organic compound with a benzaldehyde core substituted with chloromethyl and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde typically involves the chloromethylation of 2,6-dihydroxybenzaldehyde. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and hydroxyl groups.
Industry: Used in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde involves its reactivity due to the presence of the chloromethyl, hydroxyl, and aldehyde groups. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
2,6-Dihydroxybenzaldehyde: Lacks the chloromethyl group.
4-Chloromethylphenol: Contains a phenol group instead of an aldehyde.
Uniqueness
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .
特性
分子式 |
C8H7ClO3 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
4-(chloromethyl)-2,6-dihydroxybenzaldehyde |
InChI |
InChI=1S/C8H7ClO3/c9-3-5-1-7(11)6(4-10)8(12)2-5/h1-2,4,11-12H,3H2 |
InChIキー |
CARUKBKADBOJPJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)C=O)O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















